

# (4-Chloropyridin-3-yl)boronic acid hydrochloride molecular weight

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## Compound of Interest

**Compound Name:** (4-Chloropyridin-3-yl)boronic acid hydrochloride

**Cat. No.:** B1421260

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An In-depth Technical Guide to **(4-Chloropyridin-3-yl)boronic acid hydrochloride**:  
Properties, Applications, and Protocols

## Abstract

**(4-Chloropyridin-3-yl)boronic acid hydrochloride** is a pivotal reagent in modern synthetic chemistry, particularly valued for its role in the construction of complex biaryl and heteroaryl structures that are prevalent in pharmaceutical and materials science research. As a bifunctional molecule, it combines the reactivity of a boronic acid with the specific electronic and steric properties of a substituted pyridine ring. This guide provides a comprehensive overview of its physicochemical properties, elucidates its primary application in palladium-catalyzed cross-coupling reactions, offers detailed experimental protocols, and presents field-proven insights for troubleshooting common challenges.

## Core Physicochemical Properties

A thorough understanding of a reagent's properties is fundamental to its successful application in synthesis. **(4-Chloropyridin-3-yl)boronic acid hydrochloride** is a solid at room temperature and possesses the key attributes summarized below.<sup>[1]</sup> The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.

Property	Value	Source
Molecular Weight	193.82 g/mol	
Chemical Formula	<chem>C5H6BCl2NO2</chem>	
CAS Number	1072945-69-7	
Physical Form	Solid / Powder	<a href="#">[1]</a>
InChI Key	AYQLYGOQLKWDHE- UHFFFAOYSA-N	
Parent pKa	3.84 (Conjugate acid of 4-chloropyridine)	<a href="#">[2]</a>
Storage Class	11 - Combustible Solids	

## Principle Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of **(4-Chloropyridin-3-yl)boronic acid hydrochloride** lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed transformation is one of the most powerful and versatile methods for forming carbon-carbon bonds.[\[3\]](#)[\[4\]](#)

## Mechanistic Rationale

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established, multi-step process.[\[5\]](#) Understanding this mechanism is critical for rational experimental design and troubleshooting.

- Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the electrophilic partner (an aryl or vinyl halide), forming a Pd(II) complex.
- Activation & Transmetalation: The boronic acid is activated by a base (e.g.,  $K_2CO_3$ ,  $Cs_2CO_3$ ). This forms a more nucleophilic boronate species, which then transfers its organic group (the 4-chloropyridin-3-yl moiety) to the palladium center, displacing the halide. This is the transmetalation step.[\[6\]](#)

- Reductive Elimination: The two organic partners on the Pd(II) complex couple and are ejected from the coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[3]

The choice of catalyst, ligand, and base is paramount, especially when dealing with heteroaryl chlorides. Chloropyridines are known to be challenging substrates due to the C-Cl bond's relative inertness and the potential for the pyridine nitrogen to coordinate to the palladium center, inhibiting catalysis.[7][8] Modern catalyst systems, typically employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos), are designed to overcome these challenges by promoting the oxidative addition step and stabilizing the catalytic species.[8][9]

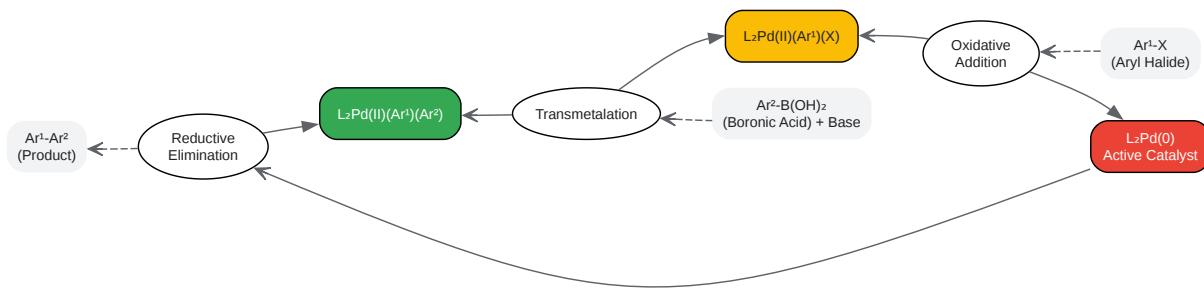


Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction

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Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction

## Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a representative, self-validating procedure for the coupling of **(4-Chloropyridin-3-yl)boronic acid hydrochloride** with a generic aryl bromide. It is synthesized from established methods for challenging heteroaryl chloride couplings.[1][8]

Objective: To synthesize 3-Aryl-4-chloropyridine.

## Materials:

- **(4-Chloropyridin-3-yl)boronic acid hydrochloride** (1.2 equiv.)
- Aryl Bromide (1.0 equiv.)
- Palladium(II) Acetate  $[\text{Pd}(\text{OAc})_2]$  (2 mol%)
- XPhos (4 mol%)
- Potassium Phosphate ( $\text{K}_3\text{PO}_4$ ), anhydrous (3.0 equiv.)
- 1,4-Dioxane, anhydrous
- Water, degassed

## Procedure:

- Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv.), **(4-Chloropyridin-3-yl)boronic acid hydrochloride** (1.2 equiv.),  $\text{K}_3\text{PO}_4$  (3.0 equiv.),  $\text{Pd}(\text{OAc})_2$  (0.02 equiv.), and XPhos (0.04 equiv.).
- Inert Atmosphere: Seal the flask with a septum, and purge by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times. Causality: The active  $\text{Pd}(0)$  catalyst is oxygen-sensitive; ensuring an inert atmosphere is critical to prevent catalyst deactivation and homocoupling of the boronic acid.<sup>[7]</sup>
- Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio by volume) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting aryl bromide. Causality: The aqueous phase is essential for dissolving the base and facilitating the formation of the active boronate species.
- Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.
- Monitoring (Self-Validation): Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing via TLC or LC-MS. The reaction is typically complete within 4-16 hours. Look for the disappearance of the limiting starting material.

- Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Characterization (Self-Validation): Purify the crude residue by flash column chromatography on silica gel. Characterize the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

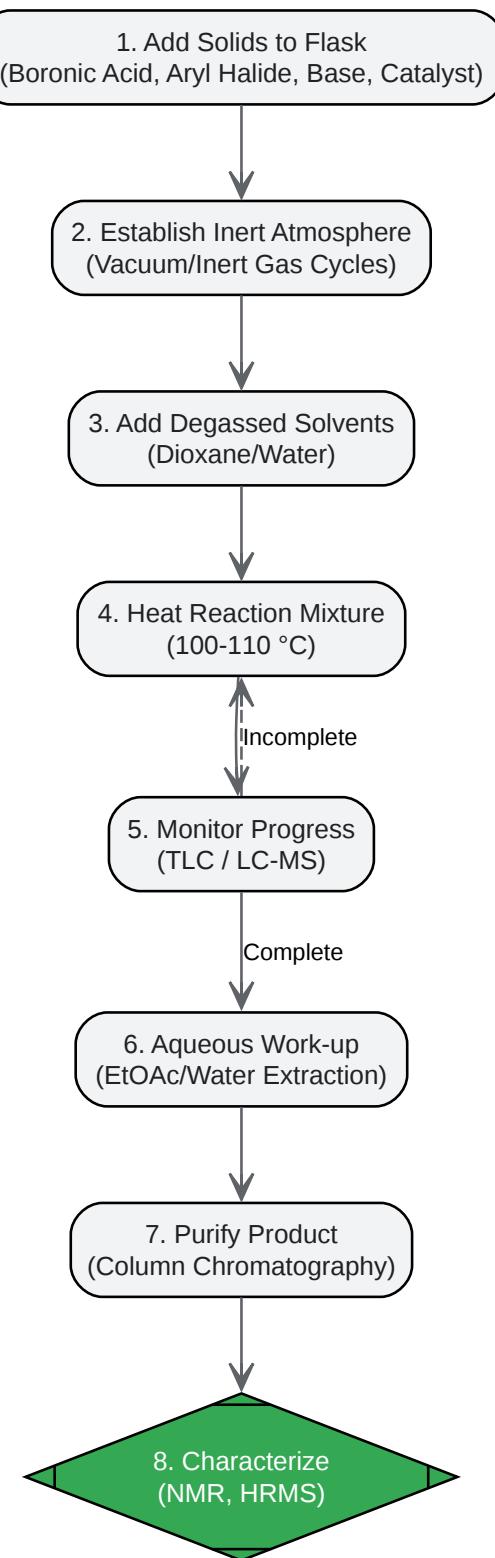


Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling

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Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling

## Troubleshooting and Field Insights

Even with robust protocols, challenges can arise. Below are common issues and expert-recommended solutions when working with pyridine boronic acids.

Issue	Potential Cause(s)	Recommended Solution(s)
Low or No Conversion	<p>1. Inactive Catalyst: Oxygen contamination or thermal decomposition. 2. Poor Substrate Reactivity: The C-Cl bond is strong. 3. Pyridine Inhibition: The substrate nitrogen is binding to the Pd center.</p>	<p>1. Improve Degassing: Ensure solvents are thoroughly sparged with inert gas before use. 2. Change Ligand: Switch to a more electron-rich and bulky ligand (e.g., SPhos, RuPhos) to promote oxidative addition.<sup>[9]</sup> 3. Increase Temperature: Cautiously increase the reaction temperature, but monitor for decomposition.</p>
Protodeboronation	<p>1. Boronic Acid Instability: Pyridine boronic acids can be prone to hydrolysis, replacing the B(OH)<sub>2</sub> group with a hydrogen.<sup>[10]</sup> 2. Excess Water or Acidity: The hydrochloride salt may create locally acidic conditions before the base fully dissolves.</p>	<p>1. Use Boronate Ester: Consider using the corresponding pinacol boronate ester, which is more stable. 2. Use Anhydrous Conditions: Employ a non-aqueous base like spray-dried KF in an anhydrous solvent (e.g., THF).<sup>[11]</sup> 3. Check Reagent Quality: Ensure the boronic acid has been stored properly and is of high purity. <sup>[10]</sup></p>

#### Homocoupling of Boronic Acid

1. Oxygen in Reaction: Traces of oxygen can promote oxidative coupling of the boronic acid. 2. Catalyst System: Some Pd(II) precursors can favor this side reaction if the initial reduction to Pd(0) is inefficient.

1. Rigorous Degassing: This is the most critical factor.<sup>[7]</sup> 2. Use a Pd(0) Source: Start with a pre-formed Pd(0) catalyst like Pd(PPh<sub>3</sub>)<sub>4</sub> to bypass the in-situ reduction step.<sup>[7]</sup> 3. Lower Temperature: Running the reaction at the lowest effective temperature can disfavor homocoupling.

## Safety and Handling

As with all laboratory reagents, **(4-Chloropyridin-3-yl)boronic acid hydrochloride** requires careful handling.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
- Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to maximize shelf-life.
- Incompatibilities: Avoid strong oxidizing agents.

## Conclusion

**(4-Chloropyridin-3-yl)boronic acid hydrochloride** is a specialized yet highly effective building block for accessing substituted pyridine scaffolds. Its successful use hinges on a solid understanding of the Suzuki-Miyaura reaction mechanism and the careful selection of reaction parameters to overcome the inherent challenges of coupling with heteroaryl chlorides. By employing modern, highly active catalyst systems and adhering to rigorous experimental techniques, researchers can reliably incorporate this valuable synthon into complex molecular architectures, advancing the frontiers of drug discovery and materials science.

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